molecular formula C23H26N2O4 B2532552 N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 906147-92-0

N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2532552
CAS RN: 906147-92-0
M. Wt: 394.471
InChI Key: KIYFIUHFAQVRRJ-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a chemical entity that appears to be related to a class of compounds known for their biological significance. While the specific compound is not directly mentioned in the provided papers, the related research indicates a focus on the synthesis and biological activity of similar quinoline and isoquinoline derivatives. These compounds are of interest due to their potential therapeutic applications, as seen in the study of anilidoquinoline derivatives for treating Japanese encephalitis, which demonstrated antiviral and antiapoptotic effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with readily available precursors. For instance, the one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives involves an α-hydroxylation mediated by PhI(OCOCF3)2 followed by an H2SO4-promoted intramolecular cyclization . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides from 4-benzyloxy-3,5-dimethylphenylacetate and substituted benzyl amines also involves multiple steps, including debenzylation to yield the final product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline and isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic ring, which is crucial for their biological activity. The specific substitution patterns on the phenyl and isoquinoline rings can significantly influence the properties and reactivity of these compounds. For example, the presence of a hydroxyl group in the α-hydroxylated intermediate of the synthesized 3-hydroxyquinolin-2(1H)-one is well-tolerated during the cyclization step . This suggests that the functional groups attached to the core structure of this compound would play a critical role in its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving quinoline and isoquinoline derivatives can be complex, often requiring specific conditions for successful outcomes. For instance, the cyclization of N-[2-(o-styryl)phenylethyl]acetamides and 5-styryl-1-methyl-1,2,3,4-tetrahydroisoquinolines to synthesize naphtho[2,1-f]isoquinolines is induced photochemically . This indicates that the compound may also undergo similar cyclization reactions under photochemical conditions, which could be explored for the synthesis of novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and isoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups, hydroxy groups, and ether linkages can affect the compound's solubility, stability, and reactivity. For example, the therapeutic anilidoquinoline derivative evaluated for Japanese encephalitis treatment showed significant antiviral activity, which is likely related to its chemical structure . The physical and chemical properties of this compound would need to be characterized through experimental studies to understand its potential applications fully.

Scientific Research Applications

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues highlights the importance of these compounds in preserving the quality of fish meal by preventing oxidation of unsaturated fatty acids, which can lead to spontaneous combustion. Ethoxyquin and its effective analogues, such as hydroquin, have been patented for use in fish meal, demonstrating the relevance of chemical derivatives in industrial applications. This underscores the potential utility of related compounds in antioxidant applications (A. J. de Koning, 2002).

Environmental Impact

The environmental fate of alkylphenol ethoxylates (APEs) and their degradation products has been extensively reviewed, indicating concerns over their persistence and endocrine-disrupting capabilities in the environment. This research points to the necessity of understanding the environmental behavior and impact of chemical derivatives, including those related to N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, to assess their safety and ecological footprint (G. Ying, B. Williams, & R. Kookana, 2002).

Neurotoxicity and Biological Effects

The neurotoxicity of brominated flame retardants, including their effects on the nervous system, exemplifies the need for toxicological assessments of chemicals, including their metabolic products, to ensure they do not pose a risk to human health. Studies on the biological effects of compounds like acetamide and formamide, as well as their derivatives, further support the need for comprehensive evaluations of chemical compounds for potential health implications (M. Dingemans, M. van den Berg, & R. Westerink, 2011).

Therapeutic Potential

The exploration of heterocyclic compounds in medicine, such as the insights into 8-hydroxyquinolines and their significant biological activities against a range of diseases, showcases the potential of chemical derivatives in drug development. This emphasizes the importance of research into the pharmacological properties of compounds like this compound for identifying new therapeutic agents (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-28-11-10-25-9-8-19-20(23(25)27)6-5-7-21(19)29-15-22(26)24-18-13-16(2)12-17(3)14-18/h5-9,12-14H,4,10-11,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYFIUHFAQVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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